Galectin-1 Binding Affinity (Kd) Advance Over the Predecessor GB1490
GB1908 demonstrates a substantial increase in binding affinity for galectin-1 compared to its predecessor compound, GB1490. This difference is critical for achieving meaningful target engagement in vivo at lower drug concentrations. GB1908 has a Kd of 0.057 μM for galectin-1 [1]. In contrast, GB1490, which was the lead compound identified prior to the optimization campaign, has a Kd of 0.4 μM for galectin-1 [2].
| Evidence Dimension | Binding affinity for human galectin-1 (Kd) |
|---|---|
| Target Compound Data | Kd = 57 nM (0.057 μM) |
| Comparator Or Baseline | GB1490: Kd = 400 nM (0.4 μM) |
| Quantified Difference | GB1908 exhibits an approximate 7-fold improvement in binding affinity. |
| Conditions | Kd values derived from fluorescence polarization assays, as reported in the discovery paper from the same research group [1][2]. |
Why This Matters
This 7-fold higher affinity is the result of a specific optimization strategy, allowing GB1908 to achieve robust target coverage in vivo at a feasible oral dose, which is not possible with GB1490.
- [1] Zetterberg FR, et al. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer. J Med Chem. 2024; 67(11):9374-9388. View Source
- [2] Zetterberg FR, et al. Discovery of Selective and Orally Available Galectin-1 Inhibitors. J Med Chem. 2023; 66(24):16980-16990. View Source
